![molecular formula C12H11NO2 B1438236 [4-(Pyridin-3-yloxy)phenyl]methanol CAS No. 1094400-75-5](/img/structure/B1438236.png)
[4-(Pyridin-3-yloxy)phenyl]methanol
Overview
Description
4-(Pyridin-3-yloxy)phenylmethanol (4-PPM) is a synthetic phenolic compound that has been used in various scientific research applications due to its unique properties. It is a versatile compound with a wide range of applications, from drug delivery systems to enzyme inhibitors. 4-PPM is also known as 4-hydroxy-N-methyl-2-pyridinol or 4-hydroxy-3-pyridin-2-ylmethanol. 4-PPM has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments to study the effects of different compounds on biological systems.
Scientific Research Applications
Antimicrobial Activity : A study by Kumar et al. (2012) synthesized compounds including pyridinyl methanones and found that they showed good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. This suggests potential use in antimicrobial applications Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, (2012).
Conversion to Enones : Research by Erenler and Biellmann (2005) explored the conversion of pyridyl propargylic alcohols to enones, indicating potential in organic synthesis and chemical transformations R. Erenler, J. Biellmann, (2005).
Asymmetric Bioreduction : A study by Şahin, Serencam, and Dertli (2019) demonstrated the use of Lactobacillus paracasei BD101 for the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, highlighting its application in producing chiral compounds Engin Şahin, H. Serencam, E. Dertli, (2019).
Theoretical Study on Molecular Structure : Trivedi (2017) conducted a theoretical study using Density Functional Theory on similar compounds, providing insight into their molecular structure and electronic properties S. Trivedi, (2017).
Surface Enhanced Raman Scattering (SERS) : A study by Pięta et al. (2015) examined pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers using SERS, indicating applications in material science and surface chemistry E. Pięta, E. Proniewicz, B. Boduszek, T. Olszewski, M. Nattich-Rak, Younkyoo Kim, (2015).
Reduction of Nitro Aromatic Compounds : Research by Giomi, Alfini, and Brandi (2011) highlighted the use of (2-pyridyl)phenyl methanol as a hydrogen donor for the reduction of nitro aromatic compounds, an important reaction in organic chemistry D. Giomi, R. Alfini, A. Brandi, (2011).
Synthesis of Chiral Intermediates : Ni, Zhou, and Sun (2012) demonstrated the production of a chiral intermediate of Betahistine, an anti-allergic drug, using a newly isolated Kluyveromyces sp., indicating its role in pharmaceutical synthesis Y. Ni, Jieyu Zhou, Zhi-hao Sun, (2012).
properties
IUPAC Name |
(4-pyridin-3-yloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGJAPMUQQERGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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